3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Overview
Description
3-[4-(trifluoromethoxy)phenyl]propanoic acid is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a propanoic acid moiety. This structure is of interest due to the presence of the trifluoromethoxy group, which can significantly influence the physical, chemical, and biological properties of the molecule.
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds has been explored in various studies. For instance, a novel method for synthesizing 1-[3-(trifluoromethyl)phenyl]-2-propanone was developed, which could potentially be adapted for the synthesis of 3-[4-(trifluoromethoxy)phenyl]propanoic acid . Additionally, heterocyclic compounds have been synthesized from 3-(4-phenyl) benzoyl propionic acid, indicating the versatility of phenyl propionic acid derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethoxy groups has been studied, revealing that the introduction of the -OCF3 group can influence acidity and molecular conformation . The molecular and crystal structures of such compounds have been determined using single-crystal XRD and supported by DFT calculations .
Chemical Reactions Analysis
The reactivity of compounds with trifluoromethyl groups has been investigated in various contexts. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines . This suggests that the trifluoromethyl group can play a significant role in catalytic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group. For instance, fluorinated polyimides derived from a diamine monomer with trifluoromethyl groups exhibited good solubility in polar organic solvents and outstanding thermal stability . The acidity and solvation behavior of trifluoromethanesulfonates have also been studied, providing insights into the properties of superacids .
Scientific Research Applications
- Scientific Field : Material Science
- Summary of the Application : The compound is used in the synthesis of polydithienylpyrroles, which are used as anodic materials in electrochromic devices . Electrochromic devices are systems that can change their optical properties (like color) in response to an electric charge .
- Methods of Application or Experimental Procedures : Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .
- Results or Outcomes : The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm^2 C^−1 at 1050 nm .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPISZJLUXOOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441099 | |
Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
CAS RN |
886499-74-7 | |
Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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